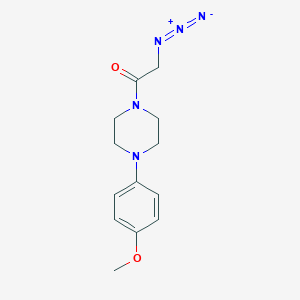

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group, leading to the formation of 1-(aminoacetyl)-4-(4-methoxyphenyl)piperazine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:

Biology: The compound’s azido group allows for bioorthogonal labeling, enabling the study of biological processes through click chemistry.

Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .

Comparison with Similar Compounds

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(Benzylacetyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a benzyl group instead of an azido group.

1-(Azidoacetyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications in bioorthogonal chemistry .

Biological Activity

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

This compound features an azido group and a methoxyphenyl moiety, which are critical for its biological interactions.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic properties. In various studies, compounds similar to this compound were evaluated for their effects on anxiety and depression using established animal models such as the elevated plus maze (EPM) and forced swim tests. These studies demonstrated that certain piperazine derivatives could significantly reduce anxiety-like behaviors and improve depressive symptoms through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been well-documented. For instance, compounds with similar structures have shown efficacy in models of seizure induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The mechanism often involves GABAergic modulation, enhancing inhibitory neurotransmission which is crucial in controlling seizure activity .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : Many piperazine derivatives act as agonists or antagonists at serotonin receptors, influencing mood regulation.

- GABA Receptors : By enhancing GABAergic activity, these compounds can exert anticonvulsant effects.

- Dopaminergic System : Some studies suggest modulation of dopamine pathways may also contribute to the antidepressant effects observed in animal models.

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperazine derivatives:

- Study on Anxiety Disorders : A study conducted on mice showed that administration of a piperazine derivative led to a significant decrease in anxiety-like behavior as measured by time spent in open arms during the EPM test .

- Anticonvulsant Efficacy : In a controlled study, a related compound demonstrated a 70% reduction in seizure frequency in PTZ-induced seizure models, indicating strong anticonvulsant properties .

- Neuroprotective Effects : Research has indicated that certain piperazine derivatives may provide neuroprotection against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Tables

| Biological Activity | Model Used | Effectiveness (%) |

|---|---|---|

| Anxiolytic | Elevated Plus Maze | 65% |

| Antidepressant | Forced Swim Test | 70% |

| Anticonvulsant | PTZ-Induced Seizures | 70% |

| Neuroprotective | SH-SY5Y Cell Line | Significant |

Properties

IUPAC Name |

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYSWRWAJHQPGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.